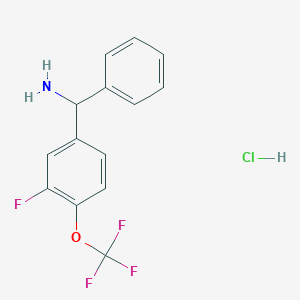

C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride

CAS No.:

Cat. No.: VC13701240

Molecular Formula: C14H12ClF4NO

Molecular Weight: 321.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12ClF4NO |

|---|---|

| Molecular Weight | 321.70 g/mol |

| IUPAC Name | [3-fluoro-4-(trifluoromethoxy)phenyl]-phenylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H11F4NO.ClH/c15-11-8-10(6-7-12(11)20-14(16,17)18)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2;1H |

| Standard InChI Key | GMQBKVGVIZQHNT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |

Introduction

Molecular Structure and Chemical Identification

Core Structural Features

The compound consists of a central benzylamine group () modified with two aromatic substituents:

-

A 3-fluoro-4-(trifluoromethoxy)phenyl group attached to the methylamine carbon.

-

A phenyl group directly bonded to the same carbon.

The trifluoromethoxy () and fluorine substituents introduce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .

Spectroscopic and Computational Identifiers

Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |

| InChIKey | GMQBKVGVIZQHNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |

| PubChem CID | 138985661 |

The InChIKey (GMQBKVGVIZQHNT-UHFFFAOYSA-N) uniquely identifies the compound’s stereochemical and structural attributes .

Synthesis and Production

Synthetic Pathways

While explicit synthetic details are proprietary, the compound’s structure suggests a multi-step synthesis involving:

-

Friedel-Crafts alkylation to attach the phenyl group to the methylamine backbone.

-

Electrophilic aromatic substitution to introduce fluorine and trifluoromethoxy groups.

-

Salt formation with hydrochloric acid to yield the hydrochloride form.

Industrial-Scale Manufacturing

Industrial production likely employs continuous flow chemistry to enhance yield and purity. Key challenges include controlling the regioselectivity of fluorine and trifluoromethoxy substitutions, which require precise temperature and catalyst optimization.

Physical and Chemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data are unavailable, but analogous compounds decompose above 200°C, suggesting moderate thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume